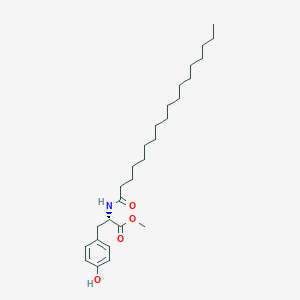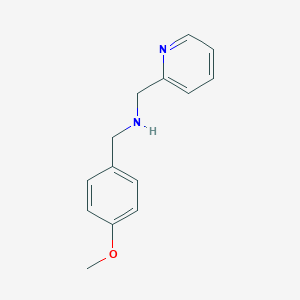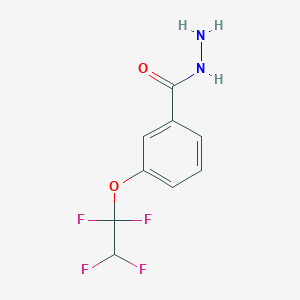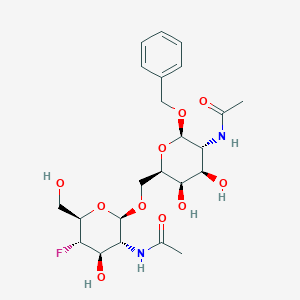
Artelinic acid
Vue d'ensemble
Description
L'acide artelinic est un dérivé semi-synthétique du composé naturel artémisinine, qui est extrait de la plante Artemisia annua. Il est principalement étudié comme agent antipaludique en raison de sa puissante activité contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme . L'acide artelinic est connu pour sa faible neurotoxicité par rapport à d'autres dérivés de l'artémisinine tels que l'artééther et l'artéméther .
Applications De Recherche Scientifique
Artelinic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of artemisinin derivatives.
Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.
Medicine: Explored as a potential treatment for malaria, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mécanisme D'action
Artelinic acid exerts its antimalarial effects by generating reactive oxygen species that damage the parasite’s cellular structures. The compound targets the heme molecules within the parasite, leading to the formation of toxic free radicals that disrupt the parasite’s metabolic processes. This ultimately results in the death of the parasite .
Similar Compounds:
- Artesunate
- Artemether
- Arteether
- Dihydroartemisinin
Comparison: this compound is unique among artemisinin derivatives due to its lower neurotoxicity and higher stability in acidic conditions. While artesunate and artemether are widely used in clinical settings, this compound offers potential advantages in terms of safety and efficacy, although it is still under investigation and not yet widely used .
This compound continues to be a subject of extensive research, with ongoing studies aimed at fully understanding its potential and optimizing its use in antimalarial therapy.
Safety and Hazards
Orientations Futures
Artelinic acid shows promise in the treatment of Type 2 Diabetes Mellitus . It not only attenuates insulin resistance and restores islet ß-cell function in T2DM but also has potential therapeutic effects on diabetic complications . Furthermore, this compound-choline derivative liposomes show promising antimalarial efficacy and pharmacokinetic characteristics .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide artelinic est synthétisé par une série de réactions chimiques à partir de l'artémisinine. Le processus implique la modification de la structure de l'artémisinine pour introduire une fraction acide benzoïque. Ceci est généralement réalisé par des réactions d'estérification et d'hydrolyse subséquentes .
Méthodes de production industrielle : La production industrielle d'acide artelinic implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques. Le produit final est purifié par cristallisation et d'autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions : L'acide artelinic subit diverses réactions chimiques, notamment :
Oxydation : L'acide artelinic peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'acide artelinic.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d'acide artelinic.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide artelinic avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la Recherche Scientifique
L'acide artelinic a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement chimique des dérivés de l'artémisinine.
Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier son activité antipaludique.
Médecine : Exploré comme traitement potentiel du paludisme, les études se concentrant sur son efficacité et son profil de sécurité.
Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antipaludiques
5. Mécanisme d'Action
L'acide artelinic exerce ses effets antipaludiques en générant des espèces réactives de l'oxygène qui endommagent les structures cellulaires du parasite. Le composé cible les molécules d'hème à l'intérieur du parasite, conduisant à la formation de radicaux libres toxiques qui perturbent les processus métaboliques du parasite. Cela aboutit finalement à la mort du parasite .
Composés Similaires :
- Artésunate
- Artéméther
- Artéether
- Dihydroartémisinine
Comparaison : L'acide artelinic est unique parmi les dérivés de l'artémisinine en raison de sa faible neurotoxicité et de sa plus grande stabilité en milieu acide. Alors que l'artésunate et l'artéméther sont largement utilisés en clinique, l'acide artelinic offre des avantages potentiels en termes de sécurité et d'efficacité, bien qu'il soit encore en cours d'investigation et n'est pas encore largement utilisé .
L'acide artelinic continue d'être l'objet de recherches approfondies, avec des études en cours visant à comprendre pleinement son potentiel et à optimiser son utilisation dans le traitement du paludisme.
Propriétés
IUPAC Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHKOOJXSALHN-ILQPJIFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316558 | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120020-26-0 | |
| Record name | β-Artelinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artelinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTELINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)



